Aureobasidin G
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Overview
Description
Aureobasidin G is a cyclic depsipeptide antifungal compound derived from the black yeast-like fungus Aureobasidium pullulans. It is part of the aureobasidin family, which includes other related compounds such as aureobasidin A. These compounds are known for their potent antifungal properties and are primarily used in research and biotechnology for their ability to inhibit the synthesis of inositol phosphorylceramide, a crucial component in fungal cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aureobasidin G involves complex organic synthesis techniques. The process typically starts with the fermentation of Aureobasidium pullulans under specific conditions to produce the compound. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate this compound in its pure form .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process is optimized for maximum yield, and advanced purification techniques are employed to ensure the compound’s purity and potency. The use of bioreactors and controlled fermentation conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Aureobasidin G undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce more complex cyclic structures, while reduction reactions may yield simpler, more reduced forms of the compound .
Scientific Research Applications
Aureobasidin G has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclic depsipeptides and their chemical properties.
Biology: Employed in research on fungal cell membrane synthesis and function.
Medicine: Investigated for its potential as an antifungal agent in treating fungal infections.
Industry: Utilized in biotechnology for the development of new antifungal drugs and treatments.
Mechanism of Action
Aureobasidin G exerts its effects by inhibiting the enzyme inositol phosphorylceramide synthase, which is essential for the synthesis of inositol phosphorylceramide in fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular targets and pathways involved include the inositol phosphorylceramide biosynthesis pathway and related signaling pathways that regulate cell membrane synthesis and maintenance .
Comparison with Similar Compounds
Similar Compounds
Aureobasidin A: Another member of the aureobasidin family with similar antifungal properties.
Myriocin: An antifungal compound that also targets sphingolipid biosynthesis but through a different mechanism.
Amphotericin B: A widely used antifungal drug that targets fungal cell membranes but through binding to ergosterol.
Uniqueness
Aureobasidin G is unique in its specific inhibition of inositol phosphorylceramide synthase, making it a valuable tool for studying fungal cell membrane synthesis and developing targeted antifungal therapies. Its cyclic depsipeptide structure also distinguishes it from other antifungal compounds, providing unique chemical properties and biological activities .
Properties
CAS No. |
127757-31-7 |
---|---|
Molecular Formula |
C60H92N8O10 |
Molecular Weight |
1085.4 g/mol |
IUPAC Name |
3,6-dibenzyl-12,24-di(butan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,15,21-tri(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) |
InChI Key |
AWEWXWTYLIFPQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C |
Origin of Product |
United States |
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